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5-(4-Pyridyl)-1H-1,2,4-triazole-3-

thiol

Cat. No.: B072327 Get Quote

Abstract
This technical guide provides a comprehensive overview of the chemical properties,

experimental protocols, and relevant signaling pathways of the psychoactive compound 2-

(3,4,5-trimethoxyphenyl)cyclopropanamine, a cyclopropyl analog of mescaline. This document

is intended for researchers, scientists, and professionals in the field of drug development and

neuroscience. It includes tabulated physicochemical data, detailed experimental methodologies

for synthesis and characterization, and a visual representation of its primary pharmacological

mechanism of action.

A Note on Chemical Identification: The CAS number 14910-06-6, as specified in the topic

query, is officially assigned to the compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. However,

the request for an in-depth guide for drug development professionals, including signaling

pathways, strongly indicates that the intended subject is the pharmacologically active

mescaline analog, 2-(3,4,5-trimethoxyphenyl)cyclopropanamine. This guide will focus on the

latter, as it aligns with the core scientific requirements of the prompt. A data summary for the

correctly identified CAS number 14910-06-6 is provided in Appendix A for clarity.
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2-(3,4,5-Trimethoxyphenyl)cyclopropanamine is a synthetic derivative of the naturally occurring

psychedelic, mescaline. The replacement of the ethylamine side chain's terminal methyl group

with a cyclopropane ring results in a conformationally constrained analog. Such structural

modifications are of significant interest in medicinal chemistry as they can elucidate structure-

activity relationships (SAR) and potentially modulate pharmacological properties such as

receptor affinity, efficacy, and metabolic stability. Like mescaline, this compound is presumed to

exert its primary psychoactive effects through interaction with the serotonin 5-HT₂A receptor.

Understanding its chemical properties and biological activity is crucial for evaluating its

potential as a research tool or therapeutic agent.

Chemical and Physical Properties
Quantitative data for 2-(3,4,5-trimethoxyphenyl)cyclopropanamine is limited in publicly available

literature. The following table summarizes computed data from established chemical databases

alongside general properties expected for a primary amine of this structure.
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Property Value Data Type Source

Molecular Formula C₁₂H₁₇NO₃ --- PubChem[1]

Molecular Weight 223.27 g/mol Computed PubChem[2]

IUPAC Name

2-(3,4,5-

trimethoxyphenyl)cycl

opropan-1-amine

--- PubChem[3]

XLogP3-AA (LogP) 1.1 Computed PubChem[2]

Hydrogen Bond

Donors
1 Computed PubChem[2]

Hydrogen Bond

Acceptors
4 Computed PubChem[2]

Rotatable Bond Count 4 Computed PubChem[2]

Topological Polar

Surface Area
53.7 Å² Computed PubChem[2]

Formal Charge 0 Computed PubChem[2]

Physical State
Expected to be a solid

at STP
Inferred ---

Solubility

Expected to be

soluble in organic

solvents (e.g., DMSO,

Ethanol) and form

water-soluble salts

with acids.[4]

Inferred
General Amine

Properties

Basicity (pKb)
Expected to be weakly

basic
Inferred

General Amine

Properties

Experimental Protocols
Due to the scarcity of published, detailed experimental procedures for this specific molecule, a

representative synthesis and characterization workflow is provided based on established
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methods for analogous 2-phenylcyclopropylamines and mescaline derivatives.

Synthesis: Corey-Chaykovsky Cyclopropanation Route
This method is a common strategy for forming cyclopropane rings from α,β-unsaturated

carbonyl compounds.

Objective: To synthesize trans-2-(3,4,5-trimethoxyphenyl)cyclopropanamine.

Step 1: Knoevenagel Condensation to form the Cinnamic Ester

Reagents: 3,4,5-Trimethoxybenzaldehyde, Malonic acid, Pyridine, Piperidine.

Procedure: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in

pyridine. Add a catalytic amount of piperidine.

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated

HCl.

Filter the resulting precipitate (trans-3,4,5-trimethoxycinnamic acid), wash with cold water,

and dry under vacuum.

Step 2: Esterification

Reagents: trans-3,4,5-Trimethoxycinnamic acid, Thionyl chloride, an alcohol (e.g., ethanol).

Procedure: Convert the cinnamic acid to its acid chloride using thionyl chloride.

Carefully add the acid chloride to an excess of cold ethanol to form the ethyl ester.

Purify the resulting ethyl cinnamate derivative by column chromatography.

Step 3: Corey-Chaykovsky Cyclopropanation

Reagents: Ethyl trans-3,4,5-trimethoxycinnamate, Trimethylsulfoxonium iodide, Sodium

hydride (NaH), Dimethyl sulfoxide (DMSO).
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Procedure: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add

NaH (1.1 eq) to dry DMSO.

Slowly add trimethylsulfoxonium iodide (1.1 eq) to the NaH suspension and stir until

hydrogen evolution ceases, forming the ylide.

Cool the ylide solution in an ice bath and add a solution of the ethyl cinnamate derivative (1.0

eq) in DMSO dropwise.

Allow the reaction to stir at room temperature overnight. Quench the reaction by pouring it

into cold water and extract the product with ethyl acetate.

Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. Purify the resulting cyclopropyl ester by column chromatography.[5]

Step 4: Curtius Rearrangement to the Amine

Reagents: Cyclopropyl ester, Hydrazine hydrate, Sodium nitrite, HCl, Benzyl alcohol, H₂/Pd-

C.

Procedure: Convert the ester to the corresponding acyl hydrazide by refluxing with hydrazine

hydrate.

Treat the acyl hydrazide with an acidic solution of sodium nitrite at 0°C to form the acyl azide.

Heat the acyl azide in a solvent such as toluene or benzyl alcohol to induce the Curtius

rearrangement, forming the isocyanate, which is then trapped by the solvent to form a

carbamate.

Hydrolyze the carbamate under acidic or basic conditions, or if a benzyl carbamate was

formed, remove the protecting group via hydrogenolysis (H₂ gas, Pd/C catalyst) to yield the

final primary amine product.

The amine can be isolated as a free base or precipitated as a hydrochloride or sulfate salt.

Characterization
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Objective: To confirm the structure and purity of the synthesized 2-(3,4,5-

trimethoxyphenyl)cyclopropanamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the final compound (as a salt or freebase) in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Analysis: The spectrum is expected to show characteristic signals for the aromatic

protons on the trimethoxyphenyl ring, the methoxy group protons (as singlets around 3.8-3.9

ppm), and complex multiplets for the diastereotopic protons of the cyclopropane ring and the

amine proton.[6]

¹³C NMR Analysis: The spectrum should display distinct signals for each unique carbon

atom, including the three aromatic carbons bearing methoxy groups, the three unsubstituted

aromatic carbons, the methoxy carbons, and the carbons of the cyclopropane ring.[6]

2. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Analysis: Use a high-resolution mass spectrometer with an electrospray ionization (ESI)

source. In positive ion mode, the spectrum should show a prominent peak corresponding to

the protonated molecule [M+H]⁺ at an m/z value of approximately 224.28.[7]

3. Infrared (IR) Spectroscopy

Sample Preparation: Analyze the sample as a KBr pellet or a thin film.

Analysis: The spectrum should exhibit characteristic absorption bands for N-H stretching of

the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic

groups, C=C stretching of the aromatic ring, and strong C-O stretching from the methoxy

groups.
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Mechanism of Action
Based on its structural similarity to mescaline, 2-(3,4,5-trimethoxyphenyl)cyclopropanamine is

predicted to be a potent agonist at serotonin receptors, particularly the 5-HT₂A subtype. The

psychedelic effects of classic hallucinogens are primarily mediated by their agonist activity at 5-

HT₂A receptors, which are widely expressed in the cerebral cortex.

5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of

intracellular events. The canonical pathway involves coupling to the Gq/11 family of G proteins.

Ligand Binding: The compound binds to the extracellular domain of the 5-HT₂A receptor.

Gq Protein Activation: This binding induces a conformational change in the receptor, which

activates its coupled Gq protein by promoting the exchange of GDP for GTP on the α subunit

(Gαq).

PLC Activation: The activated Gαq subunit dissociates from the βγ complex and stimulates

the enzyme phospholipase C (PLC).

Second Messenger Production: PLC cleaves the membrane phospholipid

phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol

trisphosphate (IP₃) and diacylglycerol (DAG).

Downstream Effects:

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum,

causing the release of stored calcium (Ca²⁺) into the cytosol.

DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺,

activates protein kinase C (PKC).

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the

phosphorylation of various downstream protein targets, resulting in modulation of neuronal

excitability, gene expression, and ultimately, the profound alterations in perception and

cognition associated with psychedelic effects.
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Visualization of Signaling Pathway

Figure 1: 5-HT2A Receptor Gq Signaling Pathway
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Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow Visualization
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Figure 2: Synthesis and Characterization Workflow
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Caption: Synthesis and Characterization Workflow.
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Conclusion
2-(3,4,5-Trimethoxyphenyl)cyclopropanamine represents an intriguing structural analog of

mescaline, warranting further investigation. While experimental data on its physicochemical

properties are sparse, established synthetic routes for similar compounds provide a clear path

for its preparation and purification. Its presumed activity as a 5-HT₂A receptor agonist places it

within a class of compounds with significant potential for neuroscience research and

therapeutic development. The protocols and data presented in this guide serve as a

foundational resource for researchers aiming to synthesize, characterize, and evaluate this and

other related novel psychoactive compounds.

Appendix A: Data for CAS Number 14910-06-6
For the purpose of accurate chemical documentation, the properties of the compound officially

assigned to CAS 14910-06-6 are provided below.

Property Value Source

Chemical Name
5-(4-pyridyl)-1H-1,2,4-triazole-

3-thiol
Sigma-Aldrich

Molecular Formula C₇H₆N₄S Sigma-Aldrich

Molecular Weight 178.22 g/mol PubChem

Physical Form Powder Sigma-Aldrich

Melting Point 308-313 °C (lit.) Sigma-Aldrich

Assay ≥98% Chem-Impex

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine | C12H17NO3 | CID 21151752 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. Cyclopropanamine, 2-(3,4,5-trimethoxyphenyl)- | C12H17NO3 | CID 28236 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. caymanchem.com [caymanchem.com]

4. mdpi.com [mdpi.com]

5. mdpi.com [mdpi.com]

6. psjd.icm.edu.pl [psjd.icm.edu.pl]

7. shaunlacob.com [shaunlacob.com]

To cite this document: BenchChem. [Technical Guide: Physicochemical and Pharmacological
Profile of 2-(3,4,5-Trimethoxyphenyl)cyclopropanamine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b072327#cas-number-14910-06-6-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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